molecular formula C11H12N2 B067230 N-Methyl-N-(quinolin-6-ylmethyl)amine CAS No. 179873-36-0

N-Methyl-N-(quinolin-6-ylmethyl)amine

Cat. No.: B067230
CAS No.: 179873-36-0
M. Wt: 172.23 g/mol
InChI Key: IIPNTNDPIZNFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(quinolin-6-ylmethyl)amine is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is characterized by the presence of a quinoline ring attached to a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(quinolin-6-ylmethyl)amine typically involves the reaction of quinoline-6-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(quinolin-6-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-N-(quinolin-6-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(quinolin-6-ylmethyl)amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(quinolin-8-ylmethyl)amine
  • N-Methyl-N-(quinolin-4-ylmethyl)amine
  • N-Methyl-N-(quinolin-2-ylmethyl)amine

Uniqueness

N-Methyl-N-(quinolin-6-ylmethyl)amine is unique due to the position of the methylated amine group on the quinoline ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

N-Methyl-N-(quinolin-6-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2 and a molecular weight of 176.23 g/mol. Its structure features a quinoline moiety which is known for its pharmacological properties, including interactions with various biological targets.

The mechanism of action for this compound involves several pathways:

  • Intercalation with DNA : The quinoline moiety can intercalate with DNA, potentially inhibiting the replication of certain pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. For instance, quinoline derivatives have been shown to inhibit NADH dehydrogenase in Mycobacterium tuberculosis, a critical enzyme for bacterial respiration .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens.

  • Inhibition of Mycobacterium tuberculosis : Research indicates that quinoline derivatives can effectively inhibit M. tuberculosis NDH-2, with IC50 values in the low micromolar range .
  • Broad-spectrum Activity : Compounds similar to this compound have shown activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL .
PathogenMIC (μg/mL)Reference
Mycobacterium tuberculosis2
Escherichia coli4
Staphylococcus aureus3.125

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Cycle Arrest : Studies have shown that quinoline derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
  • Tubulin Inhibition : Some compounds within this class inhibit tubulin polymerization, which is critical for cancer cell division and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A group synthesized various quinoline derivatives and tested them against M. tuberculosis and other bacterial strains. The study found that certain derivatives exhibited significant antimicrobial activity with low MIC values, indicating their potential as therapeutic agents .
  • Anticancer Research :
    • A study evaluated the effects of quinoline compounds on A2780 cancer cells, revealing that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

Future Directions

Research is ongoing to further explore the biological activities and therapeutic potentials of this compound. Future studies may focus on:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific pathogens or cancer types.
  • Mechanistic Studies : Detailed investigations into the specific molecular interactions between the compound and its biological targets.

Properties

IUPAC Name

N-methyl-1-quinolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNTNDPIZNFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424358
Record name N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-36-0
Record name N-Methyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179873-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.